molecular formula C17H21ClN2O4S2 B2485193 3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide CAS No. 868212-37-7

3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide

Cat. No. B2485193
CAS RN: 868212-37-7
M. Wt: 416.94
InChI Key: FNCVQYBLVYOHPO-UHFFFAOYSA-N
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Description

Sulfonamides represent a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities and applications in various fields. These compounds are characterized by the presence of a sulfonyl group attached to an amine. Research into sulfonamides often explores their synthesis, molecular structure, chemical and physical properties, and potential applications, excluding their use as drugs to avoid discussing dosage and side effects.

Synthesis Analysis

The synthesis of sulfonamide compounds often involves reactions between sulfonyl chlorides and amines or through the Reformatsky reaction, which can produce compounds with complex sulfonamide groups. For example, the Reformatsky reaction was used to synthesize compounds with distorted tetrahedral geometry around the sulfonyl group, showcasing the synthetic versatility of sulfonamides (Yu et al., 2004).

Molecular Structure Analysis

Sulfonamides exhibit diverse molecular structures, with some showing distorted tetrahedral geometries around the sulfur atom. Intermolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing these structures. The crystallographic analysis often reveals these intricate details, providing insights into the molecular architecture and interaction patterns (Yu et al., 2004).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, including coupling reactions facilitated by catalysts like In(III), leading to diverse derivatives such as allenylsulfonamide and enaminonesulfonamide. These reactions highlight the chemical reactivity and functional versatility of sulfonamides (Samanta & Hajra, 2018).

properties

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S2/c1-11-10-12(2)17(25(21,22)19-4)13(3)16(11)20(5)26(23,24)15-8-6-14(18)7-9-15/h6-10,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCVQYBLVYOHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C)S(=O)(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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